

An In-depth Technical Guide to 1,2,3-Trihydroxyanthraquinone (Anthragallol)

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Compound of Interest

Compound Name: Anthragallol

Cat. No.: B1665116

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trihydroxyanthraquinone, also known as **Anthragallol**, is an organic compound belonging to the anthraquinone family. It is a trihydroxy derivative of anthracene-9,10-dione[1]. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and use as dyes[2]. Found in various plant species, such as those from the Rubiaceae family, **Anthragallol** has demonstrated potential as a bioactive molecule[3]. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and insights into its biological significance.

Chemical and Physical Properties

1,2,3-Trihydroxyanthraquinone is a brown crystalline solid. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,2,3-trihydroxyanthracene-9,10-dione
Synonyms	Anthragallol, Anthragallic acid, Alizarine Brown
CAS Number	602-64-2
Molecular Formula	C ₁₄ H ₈ O ₅
Molecular Weight	256.21 g/mol
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)O)O</chem>
InChI Key	AHKDJQYHVWSRLT-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Brown powder/crystals	[3]
Melting Point	312-313 °C	
Boiling Point	~452.7 °C (rough estimate)	
Solubility	Slightly soluble in water and chloroform; Soluble in alcohol, ether, and glacial acetic acid.	
LogP	2.4	

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of 1,2,3-Trihydroxyanthraquinone.

Synthesis of 1,2,3-Trihydroxyanthraquinone

A common method for the synthesis of 1,2,3-Trihydroxyanthraquinone involves the condensation of gallic acid with benzoic acid in the presence of a dehydrating agent like

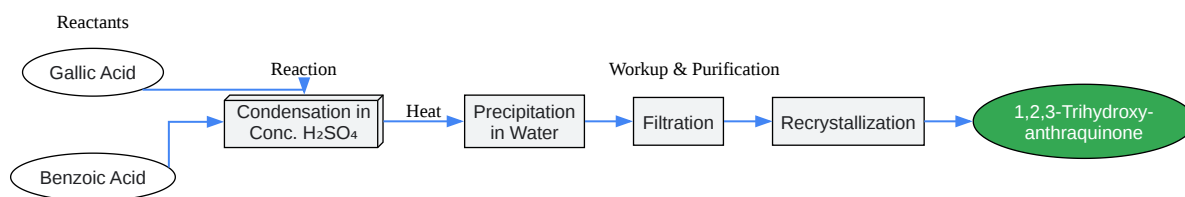
sulfuric acid.

Materials:

- Gallic acid
- Benzoic acid
- Concentrated sulfuric acid
- Reaction vessel with heating and stirring capabilities
- Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

- Combine equimolar amounts of gallic acid and benzoic acid in a reaction vessel.
- Slowly add concentrated sulfuric acid to the mixture with constant stirring.
- Heat the reaction mixture, typically at a controlled temperature, to facilitate the condensation reaction.
- After the reaction is complete, the mixture is cooled and then carefully poured into cold water to precipitate the crude product.
- The crude 1,2,3-Trihydroxyanthraquinone is then collected by filtration.
- Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final crystalline product.



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Synthesis workflow for 1,2,3-Trihydroxyanthraquinone.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of 1,2,3-Trihydroxyanthraquinone

Procedure:

- Finely powder a small amount of the crystalline 1,2,3-Trihydroxyanthraquinone.
- Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.

- Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2 °C.

Determination of Solubility

The solubility profile of a compound is essential for its application in various fields, including drug delivery and formulation.

Materials:

- Sample of 1,2,3-Trihydroxyanthraquinone
- A range of solvents (e.g., water, ethanol, diethyl ether, chloroform, glacial acetic acid)
- Test tubes
- Vortex mixer or stirring rods

Procedure:

- Place a small, accurately weighed amount of 1,2,3-Trihydroxyanthraquinone (e.g., 1-5 mg) into a series of test tubes.
- Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as slightly soluble or insoluble.
- The process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones.

Instrumentation:

- UV-Vis spectrophotometer
- Quartz cuvettes
- A suitable solvent in which the compound is soluble (e.g., ethanol)

Procedure:

- Prepare a dilute solution of 1,2,3-Trihydroxyanthraquinone in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
- The resulting spectrum will show the wavelengths of maximum absorbance (λ_{max}), which are characteristic of the compound's electronic structure. For anthraquinones, characteristic $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions are expected[4].

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

- FTIR spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet method):

- Mix a small amount of dry 1,2,3-Trihydroxyanthraquinone (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
- Grind the mixture to a fine powder using an agate mortar and pestle.
- Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present, such as O-H (hydroxyl), C=O (quinone), and C=C (aromatic) stretching vibrations.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Instrumentation:

- NMR spectrometer
- NMR tubes
- A suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in which the compound is soluble.

Procedure:

- Dissolve a small amount of 1,2,3-Trihydroxyanthraquinone (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR and ^{13}C NMR spectra.

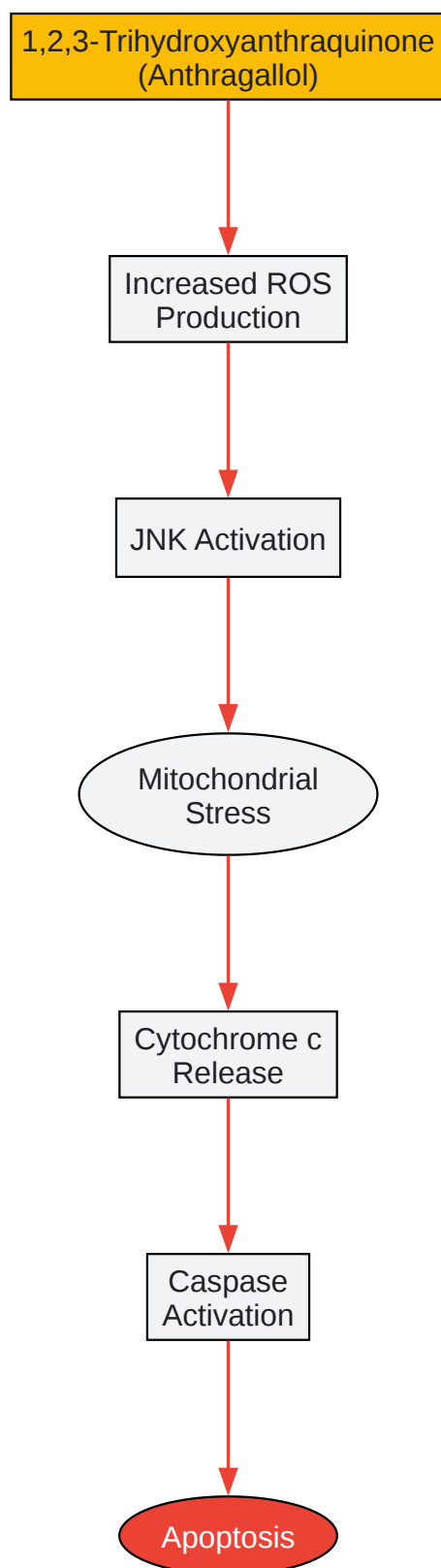
- The ^1H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
- The ^{13}C NMR spectrum will provide information on the number of different types of carbon atoms and their chemical environment.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on 1,2,3-Trihydroxyanthraquinone are limited, the general mechanisms of action for similar anthraquinones provide valuable insights.

Many anthraquinones exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death). A common pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.

One such pathway is the ROS-JNK signaling pathway[5]. Increased intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK can then phosphorylate various downstream targets, leading to mitochondrial dysfunction. This includes the altered expression of Bcl-2 family proteins, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death[5].



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A proposed signaling pathway for **Anthragallol**-induced apoptosis.

Conclusion

1,2,3-Trihydroxyanthraquinone (**Anthragallol**) is a compound with well-defined chemical and physical properties that make it a subject of interest for both fundamental and applied research. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation into its specific mechanisms of action and signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for the characterization and evaluation of this and similar anthraquinone derivatives. As research in this area continues, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly pave the way for the development of novel therapeutic agents and functional materials.

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